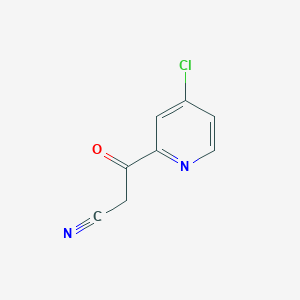
N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine
Vue d'ensemble
Description
N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine (DMPO) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and tasteless compound that is soluble in both water and organic solvents. The compound has been studied extensively due to its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, including those related to N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some derivatives exhibited significant anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer. This suggests a potential application of N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine derivatives in the development of new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Enzyme Inhibition Studies
Research on 1,3,4-oxadiazole bearing compounds, structurally similar to N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine, has also included the synthesis and biological evaluation against the butyrylcholinesterase (BChE) enzyme. These studies have involved molecular docking to understand the ligand-BChE binding affinity and orientation, identifying amino acid residues crucial for ligand stabilization in the enzyme's active site. This work highlights the potential of these compounds in enzyme inhibition, which could have implications for treating diseases like Alzheimer's where enzyme regulation is a therapeutic target (Khalid et al., 2016).
Alzheimer's Disease Drug Candidates
Another avenue of research for compounds related to N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine involves the synthesis of N-substituted derivatives to evaluate new drug candidates for Alzheimer's disease. These studies have focused on enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. Some synthesized compounds have shown promising results, indicating the potential of N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine derivatives as novel drug candidates for Alzheimer's disease treatment (Rehman et al., 2018).
Propriétés
IUPAC Name |
N,N-dimethyl-5-piperidin-3-yl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-4-3-5-10-6-7/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOSDISFDPOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)







![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)



